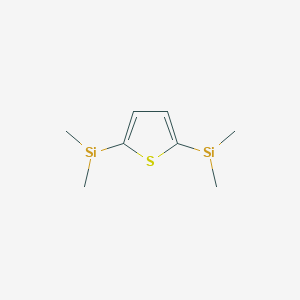

2,5-Bis(dimethylsilyl)thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,5-Bis(dimethylsilyl)thiophene is an organosilicon compound characterized by the presence of two dimethylsilyl groups attached to a thiophene ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(dimethylsilyl)thiophene typically involves the Wurtz coupling reaction. This method entails the coupling of 2,5-bis(dimethylchlorosilyl)thiophene with sodium metal in toluene. The reaction conditions include maintaining an inert atmosphere and controlling the temperature to ensure the successful formation of the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Wurtz coupling reaction remains a fundamental approach. Scaling up this reaction for industrial purposes would require optimization of reaction parameters, such as reagent concentrations, temperature control, and purification processes, to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2,5-Bis(dimethylsilyl)thiophene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiophene derivatives.

Substitution: Halogenated thiophene derivatives.

Aplicaciones Científicas De Investigación

Organic Electronics

2,5-Bis(dimethylsilyl)thiophene is widely utilized in the development of organic semiconductors. Its incorporation into conductive polymers enhances charge transport properties, making it essential for:

- Flexible Displays: Used in organic light-emitting diodes (OLEDs).

- Solar Cells: Improves efficiency in organic photovoltaic devices by enhancing light absorption and energy conversion .

Materials Science

The compound serves as a precursor for synthesizing polythiophene films, which are highly conductive and useful in various applications:

- Conductive Coatings: Employed in electronic devices and sensors.

- Photonic Materials: Its ability to form extended conjugated systems allows for effective light absorption in photolithographic applications .

Data Tables

| Compound | Application Area | Notable Properties |

|---|---|---|

| This compound | Organic Electronics | High conductivity |

| 2,5-Bis(trimethylsilyl)thiophene | Polymer Chemistry | Excellent charge transport |

| 2,5-Dimethylthiophene | Biological Activity | Antimicrobial potential |

Case Study 1: Organic Photovoltaic Cells

Research conducted on the integration of this compound into organic photovoltaic cells demonstrated a significant increase in efficiency due to improved charge mobility and light absorption characteristics. This advancement addresses the growing demand for renewable energy solutions.

Case Study 2: Conductive Polymers

The electrochemical polymerization of this compound has been shown to produce highly conducting films with desirable infrared spectra. These films are crucial for applications in sensors and flexible electronic devices .

Mecanismo De Acción

The mechanism by which 2,5-Bis(dimethylsilyl)thiophene exerts its effects is primarily related to its ability to undergo polymerization and form conductive films. The presence of silicon-silicon sigma bonds, which are analogous to carbon-carbon double bonds, allows for the formation of extended conjugated systems. These systems can absorb light in the ultraviolet region, making the compound useful in photolithographic applications .

Comparación Con Compuestos Similares

2,5-Bis(trimethylsilyl)thiophene: This compound is similar in structure but has trimethylsilyl groups instead of dimethylsilyl groups.

Poly(2,5-bis(dimethylsilyl)thiophene): A polymeric form of the compound with alternating thiophene and disilyl units.

Uniqueness: this compound is unique due to its specific arrangement of dimethylsilyl groups, which imparts distinct electronic properties. The ability to form highly conductive polythiophene films sets it apart from other thiophene derivatives and makes it particularly valuable in the field of organic electronics.

Actividad Biológica

2,5-Bis(dimethylsilyl)thiophene is an organosilicon compound characterized by the presence of two dimethylsilyl groups attached to a thiophene ring. Its unique structural features contribute to its chemical reactivity and potential applications in various fields, including organic electronics and materials science. While specific biological activity data for this compound is limited, its structural analogs and derivatives have been studied for various biological properties.

- Chemical Formula : C10H18S2Si2

- Molecular Weight : Approximately 174.34 g/mol

- Structure : Contains two dimethylsilyl groups at the 2 and 5 positions of the thiophene ring.

Biological Activity Overview

The biological activity of this compound itself is not extensively documented; however, related thiophene derivatives have shown promising biological properties. Common activities observed in thiophene derivatives include:

- Antimicrobial Activity : Many thiophene derivatives exhibit significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Some studies suggest that thiophene compounds can modulate inflammatory responses.

- Enzyme Inhibition : Certain derivatives have been identified as inhibitors of specific enzymes, showcasing potential therapeutic applications.

Case Studies and Findings

-

Antimicrobial Activity :

- A study on thiophene derivatives reported that compounds with similar structures demonstrated effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli .

-

Neurotoxin Inhibition :

- Research has highlighted the inhibitory effects of certain thiophene derivatives on botulinum neurotoxin serotype A metalloprotease, with K(i) values indicating strong inhibitory potential . Although this study focused on a different thiophene derivative, it underscores the potential for similar compounds to exhibit significant biological activity.

-

Polymerization and Conductivity :

- The ability of this compound to undergo polymerization has implications for its use in developing conductive materials. Such polymers could find applications in biosensors and electronic devices, indirectly contributing to biological applications through enhanced detection methods .

The biological effects of this compound and its derivatives may be attributed to their ability to interact with biomolecules through:

- Binding Interactions : Compounds can bind to active sites on enzymes or receptors, inhibiting their function.

- Formation of Conductive Films : The polymerization capability allows for the creation of conductive pathways that can facilitate biochemical reactions or sensor applications.

Comparative Analysis Table

| Property | This compound | Related Thiophene Derivatives |

|---|---|---|

| Antimicrobial Activity | Limited data | Significant activity reported |

| Anti-inflammatory Effects | Not directly studied | Observed in several studies |

| Enzyme Inhibition | Not directly studied | Strong inhibitors identified |

| Polymerization Potential | High | Varies by derivative |

Propiedades

Número CAS |

23395-60-0 |

|---|---|

Fórmula molecular |

C8H16SSi2 |

Peso molecular |

200.45 g/mol |

Nombre IUPAC |

(5-dimethylsilylthiophen-2-yl)-dimethylsilane |

InChI |

InChI=1S/C8H16SSi2/c1-10(2)7-5-6-8(9-7)11(3)4/h5-6,10-11H,1-4H3 |

Clave InChI |

RSLQPGRJMFPVHF-UHFFFAOYSA-N |

SMILES |

C[Si](C)C1=CC=C(S1)[Si](C)C |

SMILES canónico |

C[SiH](C)C1=CC=C(S1)[SiH](C)C |

Pictogramas |

Flammable |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.